molecular formula C14H13NO4 B14695414 2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol CAS No. 34636-43-6

2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol

Cat. No.: B14695414
CAS No.: 34636-43-6
M. Wt: 259.26 g/mol
InChI Key: CMKWNYRBKWGWRG-UHFFFAOYSA-N
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Description

2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol typically involves a multi-step process. One common method includes the nitration of 2-[(2-Hydroxy-5-methylphenyl)methyl]phenol. The reaction conditions often involve the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The reaction is carried out at low temperatures to control the nitration process and prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Post-reaction, the product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides (R-X) or acyl chlorides (R-COCl) are used under basic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Aminophenols

    Substitution: Ethers or esters

Scientific Research Applications

2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and electron donation, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methylbenzophenone
  • 2-(2-Hydroxy-5-methylphenyl)benzotriazole
  • 2-Hydroxy-4-methylbenzophenone

Uniqueness

2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

34636-43-6

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

2-[(2-hydroxy-5-nitrophenyl)methyl]-4-methylphenol

InChI

InChI=1S/C14H13NO4/c1-9-2-4-13(16)10(6-9)7-11-8-12(15(18)19)3-5-14(11)17/h2-6,8,16-17H,7H2,1H3

InChI Key

CMKWNYRBKWGWRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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